molecular formula C12H17O4P B1301948 Dimethyl (2-oxo-4-phenylbutyl)phosphonate CAS No. 41162-19-0

Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Cat. No. B1301948
CAS RN: 41162-19-0
M. Wt: 256.23 g/mol
InChI Key: ONYIBVIIOCEBIV-UHFFFAOYSA-N
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Description

Dimethyl (2-oxo-4-phenylbutyl)phosphonate is a chemical compound that is part of a broader class of organophosphorus compounds. These compounds are characterized by the presence of a phosphonate group, which is a functional group consisting of a phosphorus atom bonded to three oxygen atoms (one double-bonded and two single-bonded) and one carbon atom. The specific structure of dimethyl (2-oxo-4-phenylbutyl)phosphonate includes a 2-oxo-4-phenylbutyl moiety, indicating the presence of a ketone group (2-oxo) and a phenyl group attached to a butyl chain.

Synthesis Analysis

The synthesis of related phosphonate compounds involves various strategies, including oxidative reactions, nucleophilic substitutions, and cycloaddition reactions. For instance, the synthesis of sterically hindered phosphine derivatives can be achieved through the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene, followed by oxidation and methylation to yield bis(phosphoryl) and bis(phosphonio) derivatives . Similarly, the reaction of dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with primary amines results in the formation of cyclic phosphonic analogues . These methods highlight the versatility of phosphonate chemistry in generating a wide array of compounds, including dimethyl (2-oxo-4-phenylbutyl)phosphonate.

Molecular Structure Analysis

The molecular structure of phosphonate compounds can be complex, with crowded configurations that are reflected in their spectroscopic characteristics, such as in 19F NMR spectroscopy. X-ray crystallography is often employed to investigate the molecular structures, revealing large bond angles around phosphorus atoms and confirming the crowded nature of these molecules . The structural analysis of these compounds is crucial for understanding their reactivity and properties.

Chemical Reactions Analysis

Phosphonate compounds participate in various chemical reactions, including cycloaddition reactions, which can yield novel phosphonate derivatives with intricate structures . The reactivity of these compounds can be influenced by factors such as solvent electrophilicity and Lewis acid catalysis. Additionally, phosphonate compounds can undergo isomerization and dimerization reactions, as observed in the synthesis and subsequent dimerization of dibutyl phosphonate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphonate compounds are closely related to their molecular structure. These properties can be studied using a range of spectroscopic methods, including NMR and IR spectroscopy, as well as mass spectrometry and elemental analysis . The photoluminescent properties of metal phosphonates have also been investigated, revealing potential applications in materials science . The reactivity of phosphonate compounds, such as dimethyl 3-chloropropene-2-phosphonate, can be explored through synthetic methods like oxidative chlorophosphorylation .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Formation of Cyclic Phosphonic Analogues : Dimethyl (2-oxo-4-phenylbutyl)phosphonate, under certain conditions, can undergo reactions with primary amines to form novel classes of cyclic phosphonic analogues of chromone (Budzisz & Pastuszko, 1999).
  • Synthesis of Antimicrobial Agents : It is used in synthesizing compounds with antimicrobial properties. These compounds show activity against various bacteria strains, demonstrating potential applications in healthcare and pharmaceuticals (Budzisz, Nawrot, & Małecka, 2001).

Organic Chemistry Applications

  • Cycloaddition Reactions : In organic chemistry, it serves as a reactant in cycloaddition reactions, forming phosphonate derivatives with distinct structural and chemical properties (Schuster & Evans, 1995).
  • Oxidative Rearrangement : It is involved in oxidative rearrangement processes to synthesize various organic compounds, indicating its versatility in organic synthesis (Öhler & Zbiral, 1991).

Biological and Pharmaceutical Research

  • Antifungal and Antioxidant Properties : Dimethyl (2-oxo-4-phenylbutyl)phosphonate derivatives have been explored for their antifungal and antioxidant activities, showing potential in pharmaceutical research (Shaikh et al., 2016).
  • Chemical Defoliants in Agriculture : Its derivatives have been evaluated as chemical defoliants in agriculture, indicating its potential utility in crop management (Snipes & Cathey, 1992).

Safety And Hazards

This compound may cause skin irritation and may be harmful if absorbed through the skin or if swallowed . It is recommended to avoid breathing its dust, vapor, mist, or gas, and to avoid contact with eyes, skin, and clothing .

Future Directions

While specific future directions for the research and application of Dimethyl (2-oxo-4-phenylbutyl)phosphonate are not available from the sources I found, its role as an impurity in Bimatoprost suggests potential relevance in the development of antiglaucoma agents .

properties

IUPAC Name

1-dimethoxyphosphoryl-4-phenylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17O4P/c1-15-17(14,16-2)10-12(13)9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYIBVIIOCEBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC(=O)CCC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370063
Record name Dimethyl (2-oxo-4-phenylbutyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl (2-oxo-4-phenylbutyl)phosphonate

CAS RN

41162-19-0
Record name Dimethyl (2-oxo-4-phenylbutyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonic acid, P-(2-oxo-4-phenylbutyl)-, dimethyl ester
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Synthesis routes and methods I

Procedure details

To a solution of 68 g of methyl-phosphonic-acid dimethyl ester (MW=124.8; 1.6 eq.) in 325 mL of THF was added 218 mL of n-hexyllithium (2.5M in hexane; 1.6 eq.) at −80° C. The mixture was stirred for 30 min and a solution of 60 g of ethyl-3-phenyl propionate (MW=178.23, d=1.01, 1.0 eq.) in 90 mL of THF was added. The mixture was allowed to warm to ambient temperature and 150 mL of water were added. After separation of the layers the organic layer was extracted twice with water. The pH value of the combined aqueous layers was adjusted to pH=2 with 5M HCl and then extracted twice with DCM. Removal of the organic solvents under reduced pressure gave 89 g of the title compound (Assay: 86.8%; Yield=89.7%). It is not necessary to dry to completion, a 50 w % solution in MED is also suitable for the next step.
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68 g
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218 mL
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325 mL
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60 g
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90 mL
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150 mL
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Yield
89.7%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of dimethyl methylphosphonate (115.5 g.) in 2.1 l. of tetrahydrofuran is treated, while stirring at -65° C., with a solution of butyl lithium (660 ml. 1.6 M. in hexane). A solution of ethyl hydrocinnamate (93.5 g.) in 225 ml. of tetrahydrofuran is added at -65° C. Stirring is continued at -65° C. for 2 hrs. and then at about 25° C. for 16 hrs. Acetic acid (70 ml.) is added and the mixture concentrated under reduced pressure. The residue is partitioned between dichloromethane and water. The organic phase is dried and concentrated. Distillation yields the title compound, b. 188°-191° C./2 mm., having a mass spectral peak at 256.
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115.5 g
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660 mL
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93.5 g
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70 mL
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Synthesis routes and methods IV

Procedure details

A solution of dimethyl methylphosphonate (12.4 g., 0.1 mole) in dry tetrahydrofuran (75 ml.) is stirred, maintained under a nitrogen atmosphere, cooled to -50° C., and treated with a 2 N solution of n-butyl lithium in hexane (50 ml., 0.1 mole) added dropwise. Upon completing the addition, the reaction mixture is kept at -50° C. for 1/2 hour to ensure anion formation and then is treated with ethyl 3phenylpropionate (8.9 g., 0.05 mole) added dropwise at -50° C. After stirring for an additional 11/2 hours at -50° to -40° C., the reaction mixture is poured into ice water (250 ml.) providing a turbid solution which is acidified with 2 N hydrochloric acid and extracted with ethyl acetate (4 × 75 ml.). The combined organic extract is dried over sodium sulfate and filtered. Evaporation of the filtrate in vacuo at 40° to 50° C. leaves an oily residue which is distilled to provide the title compound as an oil (11.0 g., 86%), b.p. 148°-150° C./0.1 mm.
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12.4 g
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75 mL
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solution
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50 mL
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8.9 g
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ice water
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250 mL
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Yield
86%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl (2-oxo-4-phenylbutyl)phosphonate
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Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Citations

For This Compound
24
Citations
Z Xiu, L Wang, M Huang, P Zhang, Y Guo… - Chinese Journal of …, 2014 - sioc-journal.cn
Latanoprost is a kind of PGF2α analogues, which is now one of the first-choice drugs in the clinic for open angle glaucoma and ocular hypertension. However, the previous synthetic …
Number of citations: 5 sioc-journal.cn
B Resul, J Stjernschantz, K No, C Liljebris… - Journal of medicinal …, 1993 - ACS Publications
A series of phenyl-substituted analogues of prostaglandin F2a (PGF2a) were prepared and evaluated for ocular hypotensive effect and side effects in different animal models. In addition…
Number of citations: 207 pubs.acs.org
N Umekubo, Y Hayashi - European Journal of Organic …, 2020 - Wiley Online Library
Corey lactone was synthesized in a single pot within 152 minutes in a 50 % overall yield via pot and time economical manner. Latanoprost, an antiglaucoma blockbuster drug, was also …
C Liljebris, BM Nilsson, B Resul… - The Journal of Organic …, 1996 - ACS Publications
Novel prostaglandin F 2 α derivatives, functionalized at C13 and C14, have been prepared. 17-Phenyl-18,19,20-trinorprostaglandin F 2 α isopropyl ester [(15S)-1] and its epimer [(15R)-…
Number of citations: 13 pubs.acs.org
B Nagaiah, AV Narsaiah - Helvetica Chimica Acta, 2013 - Wiley Online Library
A simple and efficient enantioselective synthesis of (6S)‐5,6‐dihydro‐6‐[(2E)‐4‐oxo‐6‐phenylhex‐2‐en‐1‐yl]‐2H‐pyran‐2‐one (=(S)‐rugulactone) has been accomplished. The …
Number of citations: 7 onlinelibrary.wiley.com
J Stjernschantz, B Resul - … for the treatment of glaucoma or …, 1989 - herbal-organic.com
… 1.2 g (0.04 mol) NaH (80% washed with n-pentane to remove mineral oil) in 100 ml DME under nitrogen was added dropwise 12.3 g (0.048) dimethyl-2-oxo-4-phenylbutyl-phosphonate …
Number of citations: 1 www.herbal-organic.com
C Wang, YF Zhang, S Guo, Q Zhao… - Journal of Medicinal …, 2020 - ACS Publications
GPR52 is an orphan G protein-coupled receptor (GPCR) that has been recently implicated as a potential drug target of Huntington’s disease (HD), an incurable monogenic …
Number of citations: 9 pubs.acs.org
J Sun, D Liu, Z Wang - Chiral Drugs: Chemistry and Biological …, 2011 - Wiley Online Library
Since the FDA issued its guidelines governing the development of chiral drugs in 1992, chirality in drug molecules has been a major factor in drug development. In fact, racemic …
Number of citations: 3 onlinelibrary.wiley.com
NA Arnista - 2021 - search.proquest.com
The zinc-mediated chain extension reaction has been previously developed to incorporate alkyl or aryl substituents at the β position of the chain-extended product. The incorporation of …
Number of citations: 3 search.proquest.com
DK Mohapatra, PP Das, DS Reddy, JS Yadav - Tetrahedron Letters, 2009 - Elsevier
The first efficient total syntheses of rugulactone and 6(R)-(4′-oxopent-2′-enyl)-5,6-dihydro-2H-pyran-2-one have been achieved in six steps with 51% and 48% overall yield, …
Number of citations: 42 www.sciencedirect.com

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